Racemic-(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid
Description
Racemic-(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid is a bicyclic organic compound featuring a fused pyrano[3,2-b]pyrrole ring system. The tert-butoxycarbonyl (Boc) group at position 1 serves as a protective moiety for amines, while the carboxylic acid at position 5 enhances polarity and reactivity. This compound is typically utilized as a chiral intermediate in pharmaceutical synthesis, leveraging its stereochemical complexity for enantioselective reactions .
Properties
Molecular Formula |
C13H21NO5 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(3aS,5S,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-7-6-9-8(14)4-5-10(18-9)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m0/s1 |
InChI Key |
NUZRIMJKEIXVTQ-GUBZILKMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CC[C@H](O2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCC(O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Protection of Amine Group
- Reagents : Di-tert-butyl dicarbonate (Boc2O), triethylamine
- Conditions : Performed in an inert atmosphere (e.g., nitrogen) at room temperature.
- Purpose : Protects the amine group to prevent side reactions during subsequent steps.
Step 2: Formation of Pyrano Ring
- Reagents : Suitable lactone precursor and a reducing agent (e.g., sodium borohydride or lithium aluminum hydride).
- Mechanism : Reduction followed by intramolecular cyclization forms the bicyclic pyrano ring system.
- Stereochemistry : Controlled by reaction conditions and choice of catalyst.
Step 3: Carboxylation
- Reagents : Carbon dioxide (CO2) or a carboxylating agent.
- Conditions : Typically carried out under high pressure and low temperature to ensure regioselectivity.
- Outcome : Introduction of the carboxylic acid group at position 5.
Step 4: Final Purification
- Techniques such as high-performance liquid chromatography (HPLC) or recrystallization are employed to isolate the pure compound.
Optimization Strategies
To improve yield and stereoselectivity:
- Use of chiral catalysts during cyclization to enhance enantiomeric purity.
- Optimization of Boc protection conditions to minimize side reactions.
- Employing continuous flow reactors for scalability and reproducibility.
Data Summary Table
| Step | Reagents/Conditions | Purpose | Key Observations |
|---|---|---|---|
| Boc Protection | Boc2O, triethylamine, RT | Protects amine group | High yield (>90%) |
| Pyrano Ring Formation | Lactone precursor, reducing agent | Forms bicyclic structure | Requires precise temperature control |
| Carboxylation | CO2, high pressure | Introduces carboxylic acid functionality | Regioselective with optimized conditions |
| Purification | HPLC/Recrystallization | Isolates pure compound | Purity >98% achieved |
Challenges and Considerations
- Stereochemical Control : Ensuring correct stereochemistry at all chiral centers is critical for biological activity.
- Yield Optimization : Multi-step synthesis often leads to reduced overall yield; therefore, each step must be optimized.
- Scalability : Transitioning from laboratory-scale synthesis to industrial-scale production may require modifications such as continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
Racemic-(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., trifluoroacetic acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as halides or amines .
Scientific Research Applications
Racemic-(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of Racemic-(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group plays a crucial role in stabilizing the compound and preventing unwanted side reactions. The compound’s unique structure allows it to bind selectively to its targets, modulating their activity and leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomerism in Fused Ring Systems
- Pyrano[4,3-b]pyrrole Derivative: The compound rac-(3aR,7aS)-1-[(tert-butoxy)carbonyl]-octahydropyrano[4,3-b]pyrrole-3a-carboxylic acid () differs in the fusion position of the pyran and pyrrole rings ([4,3-b] vs. [3,2-b]).
Furo[2,3-c]pyrrole Derivative :
rac-(3S,3aS,6aS)-5-Boc-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid (CAS 1273566-11-2, ) replaces the pyran oxygen with a furan oxygen, shortening the fused ring system. This modification decreases ring size, which may enhance conformational flexibility but reduce stability under acidic conditions .
Cyclopenta[c]pyrrole Analogues
- rel-(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid (CAS 442877-23-8, ) features a five-membered cyclopentane fused to pyrrole. The reduced ring strain in this system improves thermal stability compared to the six-membered pyrano ring in the target compound .
Functional Group Variations
- Hydroxymethyl vs. Carboxylic Acid: Racemic-(3aR,5R,7aR)-tert-butyl 5-(hydroxymethyl)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate (CAS 1310381-38-4, ) substitutes the carboxylic acid with a hydroxymethyl group. This eliminates acidity (pKa ~4.7 for carboxylic acid vs. ~15 for alcohol) and reduces hydrogen-bonding capacity, impacting solubility in aqueous media .
Stereochemical Differences
- Enantiopure vs. Racemic Forms :
While the target compound is racemic, enantiopure derivatives like (3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid (CAS 1310381-24-8, ) are critical in asymmetric synthesis. Enantiopure compounds often exhibit superior binding affinity in drug-receptor interactions compared to racemic mixtures .
Data Tables
Table 1: Key Structural and Chemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Ring System | Key Functional Groups |
|---|---|---|---|---|---|
| Racemic-(3aR,5R,7aR)-1-Boc-octahydropyrano[3,2-b]pyrrole-5-carboxylic acid | Not Provided | C13H21NO5* | 283.31* | Pyrano[3,2-b]pyrrole | Boc, Carboxylic Acid |
| rac-(3aR,7aS)-1-Boc-octahydropyrano[4,3-b]pyrrole-3a-carboxylic acid | EN300-1256709 | C13H21NO5 | 283.31 | Pyrano[4,3-b]pyrrole | Boc, Carboxylic Acid |
| rel-(3aR,5r,6aS)-2-Boc-octahydrocyclopenta[c]pyrrole-5-carboxylic acid | 442877-23-8 | C12H19NO4 | 241.28 | Cyclopenta[c]pyrrole | Boc, Carboxylic Acid |
| Racemic-(3aR,5R,7aR)-tert-butyl 5-(hydroxymethyl)pyrano[3,2-b]pyrrole carboxylate | 1310381-38-4 | C13H23NO4 | 257.33 | Pyrano[3,2-b]pyrrole | Boc, Hydroxymethyl |
*Inferred from structural analogs in and .
Research Findings and Implications
- Reactivity : The carboxylic acid group in the target compound enables facile amide coupling, a key step in peptidomimetic synthesis. In contrast, hydroxymethyl derivatives require oxidation to carboxylic acids for similar reactivity .
- Boc Group Stability: All Boc-protected analogs are labile under strong acidic conditions (e.g., HCl/dioxane), but pyrano[3,2-b]pyrrole derivatives exhibit slower deprotection kinetics than furopyrrole systems due to steric shielding .
- Stereochemical Impact : Racemic mixtures are cost-effective for early-stage drug discovery, while enantiopure variants (e.g., CAS 1310381-24-8) are prioritized for preclinical studies to avoid off-target effects .
Biological Activity
Racemic-(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₉N₁O₄
- Molecular Weight : 271.31 g/mol
- CAS Number : 73286-70-1
The compound features a pyrrole ring system that is often associated with various pharmacological activities. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, making it suitable for further chemical modifications and biological evaluations.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
- Anticancer Activity : Studies have shown that pyrrole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, pyrrole-based compounds have been identified as inhibitors of JAK3, which is involved in various cancer types .
- Antimicrobial Properties : The compound's structural analogs have demonstrated antimicrobial activity against several pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
- Antiviral Effects : Some pyrrole derivatives have shown promise in antiviral applications, particularly against viral infections like HCV. The ability to modulate immune responses makes these compounds valuable in developing antiviral therapies .
Case Studies and Research Findings
- Inhibition of JAK3 :
- Antimicrobial Screening :
- Antiviral Activity :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
